molecular formula C25H28N4O4S2 B12144904 ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12144904
M. Wt: 512.6 g/mol
InChI Key: GBTIDBNJHMJRCZ-CYVLTUHYSA-N
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Description

Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a multifaceted structure. This compound features a combination of thiazolidine, pyridopyrimidine, and piperidine moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cyclopentanone with thiourea under acidic conditions to form the thiazolidinone intermediate.

    Pyridopyrimidine Synthesis: The pyridopyrimidine core is often synthesized through a multi-step process involving the condensation of appropriate pyridine and pyrimidine derivatives.

    Coupling Reactions: The thiazolidine and pyridopyrimidine intermediates are then coupled using a suitable linker, often involving a Wittig or similar reaction to introduce the methylene bridge.

    Piperidine Carboxylate Formation: The final step involves the esterification of the piperidine carboxylic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.

    Biological Research: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in studying biochemical pathways.

    Industrial Applications: Its unique chemical properties can be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and pyridopyrimidine moieties are particularly important for binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Studied for their anticancer and antiviral activities.

    Piperidine Derivatives: Commonly used in the synthesis of pharmaceuticals due to their versatile chemical properties.

Uniqueness

What sets ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate apart is its unique combination of these three moieties, which allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities.

This detailed overview highlights the complexity and potential of this compound in various fields of scientific research

Properties

Molecular Formula

C25H28N4O4S2

Molecular Weight

512.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C25H28N4O4S2/c1-2-33-24(32)16-10-13-27(14-11-16)21-18(22(30)28-12-6-5-9-20(28)26-21)15-19-23(31)29(25(34)35-19)17-7-3-4-8-17/h5-6,9,12,15-17H,2-4,7-8,10-11,13-14H2,1H3/b19-15-

InChI Key

GBTIDBNJHMJRCZ-CYVLTUHYSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCC5

Origin of Product

United States

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